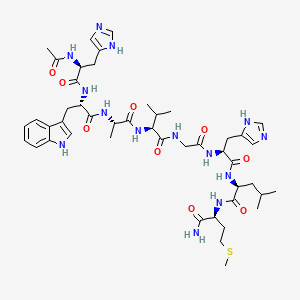

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N14O9S/c1-24(2)14-34(43(66)57-33(40(47)63)12-13-70-7)58-45(68)37(17-30-20-49-23-53-30)56-38(62)21-51-46(69)39(25(3)4)60-41(64)26(5)54-42(65)35(15-28-18-50-32-11-9-8-10-31(28)32)59-44(67)36(55-27(6)61)16-29-19-48-22-52-29/h8-11,18-20,22-26,33-37,39,50H,12-17,21H2,1-7H3,(H2,47,63)(H,48,52)(H,49,53)(H,51,69)(H,54,65)(H,55,61)(H,56,62)(H,57,66)(H,58,68)(H,59,67)(H,60,64)/t26-,33-,34-,35-,36-,37-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESSCGOLEUORDO-IFIOYJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N14O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

991.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anheftung der ersten Aminosäure: Die C-terminale Aminosäure (Met) wird am Harz befestigt.

Entschützung und Kupplung: Die Schutzgruppe an der Aminosäure wird entfernt, und die nächste Aminosäure (Leu) wird unter Verwendung eines Kupplungsreagenzes wie HBTU oder DIC gekoppelt.

Wiederholung: Die Entschützungs- und Kupplungsschritte werden für jede nachfolgende Aminosäure in der Sequenz wiederholt.

Abspaltung und Reinigung: Das fertige Peptid wird vom Harz abgespalten und unter Verwendung von Techniken wie HPLC gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 erfolgt häufig mit automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen, wodurch hohe Ausbeute und Reinheit gewährleistet werden. Darüber hinaus kann die großtechnische Produktion die Optimierung der Reaktionsbedingungen und den Einsatz fortschrittlicher Reinigungsmethoden umfassen, um Industriestandards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken können, falls vorhanden, zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Reste substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Performinsäure können für Oxidationsreaktionen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HBTU oder DIC werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid oder Methioninsulfon.

Reduktion: Freie Thiolgruppen aus Disulfidbrücken.

Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 beinhaltet die Bindung an spezifische Rezeptoren auf Zielzellen. Diese Bindung löst eine Kaskade von intrazellulären Signalwegen aus, die zur Freisetzung von Gastrin und anderen biologischen Wirkungen führen. Das Peptid interagiert mit G-Protein-gekoppelten Rezeptoren (GPCRs), die nachgeschaltete Effektoren wie Adenylatcyclase und Phospholipase C aktivieren, was letztendlich zu physiologischen Reaktionen führt.

Wirkmechanismus

The mechanism of action of Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 involves binding to specific receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of gastrin and other biological effects. The peptide interacts with G-protein coupled receptors (GPCRs), which activate downstream effectors like adenylate cyclase and phospholipase C, ultimately resulting in physiological responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bombesin: Ein Peptid mit einer ähnlichen Sequenz, das auch die Gastrinfreisetzung stimuliert.

Gastrin: Ein Hormon, das die Magensäuresekretion direkt stimuliert.

Substanz P: Ein Neuropeptid, das an der Schmerzempfindung und Entzündung beteiligt ist.

Einzigartigkeit

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 ist aufgrund seiner spezifischen Sequenz und Acetylierung einzigartig, die ihm besondere biologische Aktivitäten verleihen. Seine Fähigkeit, selektiv an GRP-Rezeptoren zu binden und die Gastrinfreisetzung zu modulieren, unterscheidet es von anderen Peptiden .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.